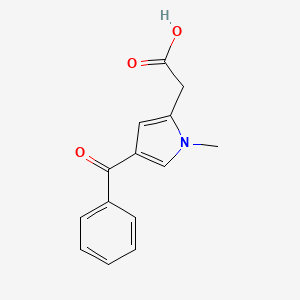![molecular formula C15H20N2Se B14324543 [1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide CAS No. 111735-16-1](/img/structure/B14324543.png)
[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide: is an organic compound that features a cyanamide group attached to a cyclohexyl and phenylselanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide typically involves the reaction of cyclohexyl bromide with phenylselenol in the presence of a base to form the intermediate [1-Cyclohexyl-2-(phenylselanyl)ethyl]bromide. This intermediate is then reacted with cyanamide under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: [1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The cyanamide group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide is used as a building block for the synthesis of more complex molecules
Biology: The compound’s potential biological activity is of interest for studying enzyme inhibition and protein interactions. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery research.
Medicine: While specific medical applications are not well-documented, the compound’s potential as a pharmacophore for developing new therapeutic agents is being explored. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry: In the industrial sector, this compound may be used in the development of specialty chemicals and materials. Its unique properties could be leveraged in the production of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of [1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide involves its interaction with molecular targets through its cyanamide and phenylselanyl groups. The cyanamide group can form hydrogen bonds and electrostatic interactions with biological molecules, while the phenylselanyl group can participate in redox reactions and covalent bonding. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
[1-Cyclohexyl-2-(phenylthio)ethyl]cyanamide: Similar structure but with a sulfur atom instead of selenium.
[1-Cyclohexyl-2-(phenylsulfonyl)ethyl]cyanamide: Contains a sulfonyl group instead of a selenyl group.
[1-Cyclohexyl-2-(phenylamino)ethyl]cyanamide: Features an amino group instead of a selenyl group.
Uniqueness: [1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties and reactivity compared to its sulfur and nitrogen analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological activities.
Properties
CAS No. |
111735-16-1 |
|---|---|
Molecular Formula |
C15H20N2Se |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
(1-cyclohexyl-2-phenylselanylethyl)cyanamide |
InChI |
InChI=1S/C15H20N2Se/c16-12-17-15(13-7-3-1-4-8-13)11-18-14-9-5-2-6-10-14/h2,5-6,9-10,13,15,17H,1,3-4,7-8,11H2 |
InChI Key |
XIKCCLVPHUEQCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C[Se]C2=CC=CC=C2)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


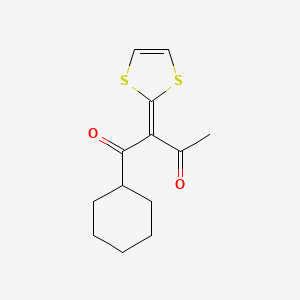
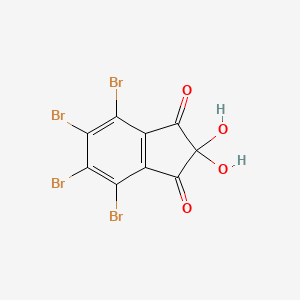
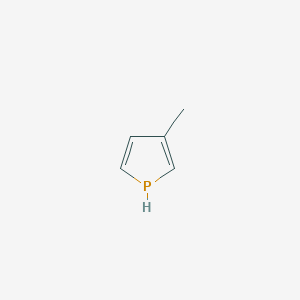

![2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one](/img/structure/B14324490.png)
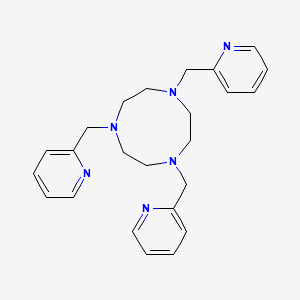

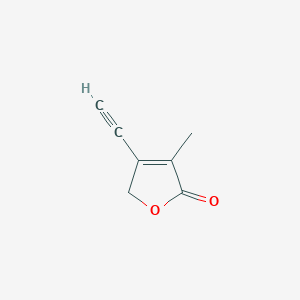
-](/img/structure/B14324546.png)
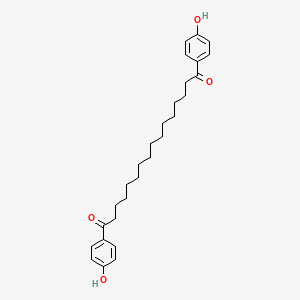
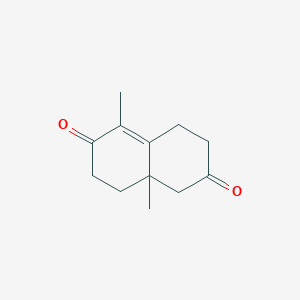
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)

